Product packaging for 4H-Furo[3,2-B]pyrrole(Cat. No.:CAS No. 250-91-9)

4H-Furo[3,2-B]pyrrole

Cat. No.: B1628797
CAS No.: 250-91-9
M. Wt: 107.11 g/mol
InChI Key: PLJIVNLEQUBQTH-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems and Heteropentalene Isosteres

4H-Furo[3,2-b]pyrrole belongs to the broad class of fused heterocyclic systems, where two or more rings share a common bond. Specifically, it is an isomer of other furo-pyrrole systems and is structurally related to a class of compounds known as heteropentalenes, which contain two fused five-membered heterocyclic rings. researchgate.net

A key concept in understanding the significance of this compound is bioisosterism, a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological activity. nih.govrroij.com The this compound core is considered a bioisostere of the indole (B1671886) ring system, a ubiquitous scaffold in biologically active compounds, where the benzene (B151609) ring of indole is replaced by a furan (B31954) ring. researchgate.netsemanticscholar.org This isosteric relationship allows chemists to use the furo[3,2-b]pyrrole scaffold to create novel analogues of known bioactive molecules, potentially improving their properties. researchgate.netsemanticscholar.org Its analogues, such as thieno[3,2-b]pyrroles and selenopheno[3,2-b]pyrroles, where the furan's oxygen is replaced by sulfur or selenium respectively, are also of great interest for similar reasons. researchgate.net

Significance as a Privileged Scaffold in Drug Discovery and Materials Science Research

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govresearchgate.net The this compound nucleus is increasingly recognized as such a scaffold due to the diverse biological activities exhibited by its derivatives. semanticscholar.org

In drug discovery, research has shown that compounds incorporating the this compound core possess a wide array of pharmacological effects. These include potential anti-inflammatory, analgesic, antituberculotic, antibacterial, and anticancer properties. researchgate.netevitachem.comresearchgate.net The versatility of this scaffold allows for the synthesis of large libraries of compounds with varied substituents, which can be screened for activity against different diseases. researchgate.netontosight.ai For instance, certain derivatives have shown inhibitory activity against specific enzymes, highlighting their potential as targeted therapeutic agents. evitachem.com

Table 1: Reported Biological Activities of this compound Derivatives

Derivative Class Reported Biological Activity Research Focus
General Derivatives Analgesic, Anti-inflammatory, Antituberculotic. researchgate.net Screening for broad therapeutic potential. researchgate.net
Fused Triazine Derivatives Antibacterial activity against E. coli and M. luteus. semanticscholar.orgarkat-usa.org Development of new antibacterial agents. semanticscholar.orgarkat-usa.org
Substituted Carboxylic Acids Potential antibacterial and anticancer properties. evitachem.com Investigating structure-activity relationships for oncology and infectious diseases. evitachem.com
Fused Pyrrole (B145914) Systems Anticancer, Antimicrobial, Neurological effects. ontosight.ai Exploration of fused heterocyclic systems in medicinal chemistry. ontosight.ai
Thieno[3,2-b]pyrrole Analogues Inhibition of methionine aminopeptidase-2 for colon cancer treatment. researchgate.net Development of targeted cancer therapies. researchgate.net

Beyond the pharmaceutical realm, the this compound scaffold is a valuable building block in materials science. evitachem.comaaronchem.com Its electron-rich nature and rigid, planar structure are desirable characteristics for the creation of novel organic materials with specific electronic and photophysical properties. evitachem.com Derivatives of this compound are explored for their potential use in developing organic semiconductors, polymers with unique electronic characteristics, and fluorescent dyes, including those active in the near-infrared spectrum. researchgate.netsemanticscholar.orgevitachem.com

Table 2: Applications of this compound in Materials Science

Application Area Specific Use Underlying Property
Organic Electronics Building block for polymers with unique electronic properties. evitachem.com Fused aromatic system, electron-rich nature. evitachem.com
Fluorescent Dyes Intermediate in the synthesis of near-IR fluorescent dyes. evitachem.com Extended π-conjugated system. semanticscholar.orgevitachem.com
Advanced Materials Precursor for complex heterocyclic frameworks in materials design. aaronchem.com Versatile reactivity for chemical transformations. aaronchem.com

The dual applicability in both creating life-saving medicines and developing next-generation materials underscores the privileged status of the this compound system in contemporary chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO B1628797 4H-Furo[3,2-B]pyrrole CAS No. 250-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-furo[3,2-b]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-3-7-5-2-4-8-6(1)5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJIVNLEQUBQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616889
Record name 4H-Furo[3,2-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250-91-9
Record name 4H-Furo[3,2-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4h Furo 3,2 B Pyrrole and Its Derivatives

Annulation and Ring-Closure Strategies for the Fused Core

The formation of the bicyclic 4H-furo[3,2-b]pyrrole skeleton is paramount and can be achieved through several elegant annulation and ring-closure methodologies. These strategies often involve the sequential construction of the furan (B31954) and pyrrole (B145914) rings or a concerted cyclization process.

Hemetsberger–Knittel Protocol and Mechanistic Insights

The synthesis of furo[3,2-b]pyrrole-5-carboxylates using this protocol commences with the condensation of an appropriate furan-2-carbaldehyde with ethyl azidoacetate. semanticscholar.org The subsequent thermal cyclization of the formed 2-azido-3-arylacrylate in a high-boiling solvent like xylene or toluene (B28343) yields the desired furo[3,2-b]pyrrole. semanticscholar.orgresearchgate.net

Mechanism of the Hemetsberger–Knittel Synthesis:

The reaction is believed to proceed through the thermal decomposition of the 2-azido-3-arylacrylate, which generates a nitrene intermediate and molecular nitrogen. mdpi.com This highly reactive nitrene is in equilibrium with an azirine intermediate. mdpi.com The subsequent intramolecular cyclization leads to the formation of the pyrrole ring fused to the furan core.

Vilsmeier-Haack Formylation and Subsequent Esterification Routes

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heterocyclic rings, including the this compound system. organic-chemistry.orgtcichemicals.com This reaction typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. tcichemicals.com

In the context of this compound synthesis, a two-step process involving Vilsmeier-Haack formylation followed by esterification is a common strategy. For instance, the formylation of a pre-existing this compound can introduce a carbaldehyde group, which can then be oxidized and esterified to yield the corresponding carboxylate. researchgate.net This method allows for the regioselective introduction of functional groups.

Intramolecular Cyclization Approaches for Ring System Formation

Beyond the Hemetsberger-Knittel protocol, other intramolecular cyclization strategies are employed to construct the this compound ring system. One such approach involves the cyclization of appropriately substituted furan derivatives. For example, a furan bearing a side chain with a suitable nitrogen-containing functional group can undergo intramolecular condensation to form the fused pyrrole ring.

Another strategy involves the reaction of 4-hydroxycoumarins with alkynes under acidic conditions, which can lead to the formation of furo[3,2-c]benzopyran-4-ones, a related fused system. nih.gov While not directly forming this compound, these methods highlight the utility of intramolecular cyclizations in building complex heterocyclic scaffolds.

Functional Group Directed Syntheses and Substituent Introduction

The biological activity and physicochemical properties of this compound derivatives can be fine-tuned by the introduction of various functional groups at different positions of the heterocyclic core.

Preparation from Furo[3,2-B]pyrrole Carboxylates via Alkylation and Esterification

Furo[3,2-b]pyrrole carboxylates are versatile intermediates for further functionalization. arkat-usa.org The pyrrole nitrogen can be readily alkylated using various alkylating agents in the presence of a base. For example, the reaction of methyl this compound-5-carboxylate with methyl chloroacetate (B1199739) in DMF with sodium hydride as a base affords the corresponding N-alkylated product in good yield. arkat-usa.org Similarly, alkylation with agents like methyl iodide and benzyl (B1604629) bromide has been reported. researchgate.net

The ester group itself can be manipulated. Hydrolysis of the ester to the corresponding carboxylic acid is a common transformation, typically achieved by treatment with a base such as sodium hydroxide. arkat-usa.org These carboxylic acids can then be converted to other functional groups or used in coupling reactions. For instance, the synthesis of 2-triphenylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylate was achieved in high yield by reacting the corresponding carboxylic acid with triphenylmethyl chloride. arkat-usa.org

Table 1: Synthesis of Substituted Furo[3,2-b]pyrrole Carboxylates

Starting Material Reagent Conditions Product Yield (%) Reference
Methyl this compound-5-carboxylate Methyl chloroacetate, NaH DMF, room temp, overnight Methyl 4-(2-methoxy-2-oxoethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate 61-67 arkat-usa.org
This compound-5-carboxylic acid Triphenylmethyl chloride, NaH DMF 2-Triphenylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylate 89 arkat-usa.org

Regioselective Formylation at C-2, C-5, and N-4 Positions

The regioselective introduction of a formyl group at specific positions of the this compound nucleus is a key strategy for creating diverse derivatives. The Vilsmeier-Haack reaction is often employed for this purpose, with the regioselectivity being influenced by the existing substituents on the ring.

Formylation at C-5: The synthesis of this compound-5-carbaldehydes can be achieved through a one-pot decarboxylation of the corresponding 5-carboxylic acids with trifluoroacetic acid, followed by formylation of the in situ generated this compound with triethyl orthoformate. arkat-usa.org

Formylation at C-2: Vilsmeier-Haack reaction of certain this compound-5-carboxylates can lead to formylation at the C-2 position. For example, methyl this compound-5-carboxylate can be converted to methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate. researchgate.net In contrast to thienopyrroles which may undergo acylation at C4, furopyrroles tend to be formylated at the C2 position under Vilsmeier conditions.

N-4 Acylation: While direct N-4 formylation is less common, acylation at this position is well-documented. For instance, reaction of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate with acetic anhydride (B1165640) leads to the N-acetylated product. researchgate.net This indicates the susceptibility of the N-4 position to electrophilic attack under certain conditions.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
This compound-5-carbaldehyde
This compound-5-carboxylic acid
4H-thieno[3,2-b]pyrrole-5-carboxylate
Acetic anhydride
Ethyl azidoacetate
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Furan-2-carbaldehyde
Furo[3,2-c]benzopyran-4-one
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate
Methyl 4-(2-methoxy-2-oxoethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate
Methyl this compound-5-carboxylate
Methyl chloroacetate
Methyl iodide
N,N-dimethylformamide
Phosphorus oxychloride
Sodium hydroxide
Triethyl orthoformate
Trifluoroacetic acid
Triphenylmethyl chloride

Targeted N-Substitution and Derivatization

The functionalization of the pyrrole nitrogen (N-4 position) in the this compound scaffold is a critical step for modifying the molecule's properties. Various substituents can be introduced at this position, a process known as N-substitution or N-derivatization.

Alkylation and benzylation are common derivatization strategies. For instance, the nitrogen of the pyrrole ring can be readily substituted with methyl or benzyl groups. cas.cz These reactions are often carried out under phase-transfer catalysis conditions, which facilitate the reaction between the heterocyclic substrate and the alkylating agent. cas.czarkat-usa.org A typical procedure involves the use of an alkylating agent such as methyl iodide for methylation, or benzyl chloride for benzylation. researchgate.net The reaction often employs a base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to deprotonate the pyrrole nitrogen, forming a more nucleophilic N-anion which then reacts with the alkyl halide. researchgate.net

In addition to simple alkyl groups, other protective or functional groups can be introduced. The synthesis of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate (a 4-MOM derivative) has been achieved through the direct substitution of the in-situ prepared sodium salt of the parent compound in DMF. arkat-usa.org Acylation, the introduction of an acyl group, is another key derivatization. The reaction of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate with acetic anhydride, for example, yields the corresponding N-acetylated product. researchgate.net

The following table summarizes various N-substitution reactions on the this compound core.

Starting MaterialReagentProductConditionsReference
Methyl this compound-5-carboxylateMethyl IodideMethyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylatePhase-Transfer Catalysis cas.cz
Methyl this compound-5-carboxylateBenzyl ChlorideMethyl 4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylatePhase-Transfer Catalysis cas.cz
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylateAcetic AnhydrideMethyl 4-acetyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylateN/A researchgate.net
Sodium salt of methyl this compound-5-carboxylateMethoxymethyl chloride (MOM-Cl)Methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylateDMF arkat-usa.org
4H-thieno[3,2-b]pyrrole-5-carboxylateAllyl bromide / Propargyl bromideN-allyl / N-propargyl derivativesSodium hydride, THF researchgate.net
Data for the analogous thieno[3,2-b]pyrrole system illustrates a similar reactivity pattern.

Catalytic and Emerging Synthetic Routes

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The construction of the this compound skeleton is no exception, with several catalytic and emerging routes being developed.

Metal-Mediated Coupling Reactions for Scaffold Assembly

Transition metal catalysis is a powerful tool for constructing complex molecular architectures. While the direct assembly of the this compound ring via a single metal-catalyzed coupling is less common, these reactions are instrumental in derivatizing the scaffold. For the related thieno[3,2-b]pyrrole systems, palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions are used to functionalize brominated intermediates. For instance, ethyl 2-bromo-4-dodecyl-thienopyrrole carboxylate can be coupled with other molecules via a Stille reaction.

More broadly, transition metal-catalyzed cycloisomerization reactions are fundamental to the synthesis of the constituent furan and pyrrole rings. nih.gov Catalysts based on gold, silver, rhodium, and copper can effectively catalyze the cyclization of appropriately substituted allenyl or alkynyl ketones and alcohols to form furan rings. nih.gov For example, a gold(I)-catalyzed cascade reaction represents a modern approach to forming substituted pyrroles. organic-chemistry.org These methods provide a foundation for building blocks that can be later elaborated into the fused furo[3,2-b]pyrrole system.

Tandem and Multi-Component Reaction Approaches

Tandem and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of several bonds in a single operation, thereby reducing the number of synthetic steps, purification processes, and waste generation. nih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular complexity from simple starting materials. nih.gov

In the context of furan and pyrrole synthesis, MCRs have been effectively employed. For example, a three-component reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and tetronic acid can produce 4H-furo[3,4-b]pyran derivatives. nih.gov While a specific MCR for the direct synthesis of the parent this compound is not prominently documented, tandem processes are used to create complex derivatives. A base-promoted tandem annulation involving a formal [3+2] cycloaddition has been used to synthesize complex spiro-fused compounds from furan-containing precursors. researchgate.net Such strategies highlight the potential for developing one-pot syntheses for the furo[3,2-b]pyrrole core.

Phase-Transfer Catalysis in Furo[3,2-B]pyrrole Construction

Phase-transfer catalysis (PTC) is a valuable technique in synthetic organic chemistry that facilitates reactions between reactants located in different, immiscible phases. This is typically achieved using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to another where the reaction can occur.

This methodology has proven particularly effective for the N-alkylation and N-benzylation of this compound esters. cas.czevitachem.com The use of PTC provides an efficient means to synthesize N-substituted derivatives of methyl this compound-5-carboxylate. cas.czarkat-usa.org The process allows the deprotonated, water-soluble anion of the furo[3,2-b]pyrrole to be transferred into an organic phase containing the alkylating agent, leading to a clean and efficient reaction.

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of alternative energy sources to drive reactions more efficiently.

Application of Microwave and Ultrasound Irradiation Techniques

Microwave (MW) irradiation has emerged as a significant tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced product purities compared to conventional heating methods. tandfonline.compensoft.net

The synthesis of this compound derivatives has benefited significantly from this technology. Microwave-assisted reactions are noted for synthesizing compounds like ethyl this compound-5-carboxylate. Specific examples demonstrate the power of this technique:

Formylation: The synthesis of 2-substituted aldehydes from furo[3,2-b]pyrrole precursors can be achieved in just 0.5 to 3 minutes under microwave conditions.

Condensation Reactions: The reaction of 2-formyl derivatives with reagents like hippuric acid under microwave irradiation can produce derivatives with yields up to 74% in 60 minutes.

Cyclization: The cyclization of bis-carbohydrazides derived from furo[3,2-b]pyrrole has been successfully performed in acetic acid under microwave irradiation. arkat-usa.org

A direct comparison showed that while conventional heating could produce a desired product, the use of microwave irradiation significantly shortened the reaction time while achieving comparable yields. arkat-usa.org This efficiency minimizes energy consumption and the potential for side-product formation, aligning perfectly with the goals of green chemistry.

The following table presents examples of microwave-assisted syntheses in the context of furo[3,2-b]pyrrole chemistry.

Reaction TypeReactantsConditionsTimeYieldReference
CondensationFuro[3,2-b]pyrrole-2-carbaldehydes, 2-thioxoimidazolidine-4-oneMicrowave IrradiationShorter time than conventionalComparable to conventional arkat-usa.org
CyclizationBis-carbohydrazide of furo[3,2-b]pyrroleAcetic acid, Microwave IrradiationN/AN/A arkat-usa.org
FormylationFuro[3,2-b]pyrrole precursorMicrowave Irradiation0.5 - 3 minN/A
Carboxhydrazide formationFuro[3,2-b]pyrrole ester, Hydrazine (B178648)Ethanol (B145695), Microwave IrradiationN/A51 - 94%

Utilization of Sustainable Solvent Systems and Solvent-Free Conditions

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds, including the this compound framework. This involves the use of environmentally benign solvents or the elimination of solvents altogether to reduce environmental impact, enhance safety, and improve process efficiency.

Research has demonstrated the viability of using greener solvents like ethanol in the synthesis of this compound derivatives. For instance, the synthesis of N′-[(4-Oxo-4H-chromen-3-yl)methylene]-furo[3,2-b]pyrrole-5-carboxhydrazides has been successfully achieved by heating the precursor carbohydrazides with an aldehyde in ethanol. nih.govnih.gov This method avoids the use of more hazardous and volatile organic solvents.

Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for promoting solvent-free or reduced-solvent reactions. The application of microwave irradiation can dramatically shorten reaction times compared to conventional heating methods. In the context of furo[3,2-b]pyrrole chemistry, condensation reactions have been shown to proceed much faster under microwave conditions, often providing comparable or even improved yields. researchgate.netmdpi.com For example, the reaction of furo[b]pyrrole aldehydes with hippuric acid to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones sees reaction times reduced from hours under classical conditions to mere minutes with microwave irradiation. mdpi.com This efficiency minimizes energy consumption and the potential for solvent degradation and side-product formation. While not always completely solvent-free, such techniques often allow for the use of minimal amounts of high-boiling, less volatile solvents, aligning with green chemistry goals.

The Paal-Knorr pyrrole synthesis, a fundamental method for constructing the pyrrole ring, has been adapted to aqueous conditions using catalysts like iron(III) chloride, demonstrating the potential for water-based syntheses of pyrrole systems. organic-chemistry.org Applying such methodologies to the construction of the this compound core represents a promising avenue for future sustainable synthetic strategies.

MethodReactantsSolvent SystemConditionsKey Advantage
Carboxhydrazide SynthesisFuro[3,2-b]pyrrole-5-carboxhydrazides, 4-oxo-4H-chromene-2-carboxaldehydeEthanolHeating (50–60°C)Use of a renewable, low-toxicity solvent. nih.govnih.gov
Azlactone SynthesisFuro[3,2-b]pyrrole aldehydes, Hippuric acidAcetic anhydrideMicrowave irradiationDrastic reduction in reaction time (minutes vs. hours). mdpi.com
Aqueous Paal-Knorr (Principle)2,5-Dimethoxytetrahydrofuran, AminesWaterIron(III) chloride catalysisUtilizes water as an environmentally benign solvent. organic-chemistry.org

Regioselective and Stereoselective Control in Furo[3,2-b]pyrrole Synthesis

Achieving high levels of regioselectivity and stereoselectivity is paramount for the synthesis of functionally optimized this compound derivatives, particularly for applications in medicinal chemistry and materials science. Control over the precise placement of substituents and the three-dimensional arrangement of atoms allows for the fine-tuning of a molecule's biological activity and physical properties.

Regiocontrolled functionalization of the this compound scaffold enables the introduction of diverse chemical groups at specific positions. Various classical and modern synthetic methods have been employed to achieve this site-specificity.

The electron-rich nature of the pyrrole ring typically directs electrophilic substitution to the C2 and C3 positions. The Vilsmeier-Haack reaction, for example, is a reliable method for introducing a formyl group (an aldehyde) selectively at the C2-position of the furo[3,2-b]pyrrole system. grafiati.com Similarly, electrophilic bromination using bromine in a suitable solvent like dichloromethane (B109758) allows for the controlled installation of a bromine atom at the C2-position. This brominated derivative then serves as a versatile intermediate for further modifications through cross-coupling or nucleophilic substitution reactions.

Substitution on the pyrrole nitrogen (N4-position) is also a common and important strategy. N-alkylation and N-benzylation can be achieved by reacting the parent this compound with alkyl or benzyl halides in the presence of a base. mdpi.com Phase-transfer catalysis has proven effective for these N-substitutions. grafiati.com The introduction of bulky protecting groups, such as the triphenylmethyl (trityl) group, at the N4-position has also been reported. arkat-usa.org When the C2 position is blocked, other reactions such as formylation, nitration, and the Mannich reaction can be directed to other positions on the pyrrole ring. grafiati.com

Reaction TypeReagentsPosition of SubstitutionProduct Type
Vilsmeier-Haack FormylationPOCl₃, DMFC22-Formyl derivative. grafiati.com
BrominationBr₂, DichloromethaneC22-Bromo derivative.
N-AlkylationAlkyl halide, Base (e.g., NaH)N44-Alkyl derivative. mdpi.com
N-BenzylationBenzyl chloride, BaseN44-Benzyl derivative. mdpi.com
N-TritylationTriphenylmethyl chloride, BaseN44-Trityl derivative. arkat-usa.org
Decarboxylative FormylationTrifluoroacetic acid, Triethyl orthoformateC55-Carbaldehyde derivative. arkat-usa.org

The synthesis of chiral, non-racemic this compound derivatives is of significant interest due to the stereospecific interactions of enantiomers with biological systems. This requires the use of asymmetric synthesis methodologies that can control the formation of stereocenters.

One powerful strategy involves multicomponent reactions guided by a dual catalytic system. For the related furo[2,3-b]pyrrole system, a combination of a gold complex and a chiral BINOL-derived phosphoric acid has been used to catalyze the reaction of a 3-butynamine, glyoxylic acid, and an aniline. rsc.orgnih.govrsc.org This process generates three contiguous stereocenters with excellent diastereoselectivity and high enantioselectivity. rsc.orgnih.gov The chiral phosphoric acid catalyst is crucial for controlling the stereochemical outcome of the reaction.

Another successful approach for generating chiral saturated furo[3,2-b]pyrrole cores, specifically tetrahydro-2H-furo[3,2-b]pyrroles, begins with a meso-epoxide. A key step in this synthesis is an asymmetric epoxide ring-opening reaction, which effectively establishes the initial stereocenters. acs.org Subsequent transformations then build the fused heterocyclic system while retaining the stereochemical integrity.

Diastereoselective methods have also been developed. For example, the synthesis of chiral hexahydro-2H-furo[3,2-b]pyrroles has been accomplished using a sequence that includes the diastereoselective nucleophilic addition of a Grignard reagent to an N-allylimine derived from a chiral starting material (D-glyceraldehyde). unizar.es This step sets the relative stereochemistry, which is then carried through subsequent ring-closing metathesis and cycloetherification steps to yield the final diastereomerically pure product. unizar.es

ApproachKey StepChiral InfluenceProduct TypeStereoselectivity
Multicomponent Catalysis[3+2] CycloadditionChiral Phosphoric Acid CatalystFuro[2,3-b]pyrrole derivativesHigh diastereoselectivity and enantioselectivity (>90% ee). rsc.orgnih.gov
Asymmetric Epoxide OpeningDesymmetrization of meso-epoxideChiral ligand/catalystTetrahydro-2H-furo[3,2-b]pyrrole derivativesInstalls requisite stereocenters. acs.org
Substrate-Controlled DiastereoselectionNucleophilic addition to chiral imineChiral starting material (D-glyceraldehyde)Hexahydro-2H-furo[3,2-b]pyrrole derivativesHigh diastereoselectivity. unizar.es

Chemical Reactivity and Advanced Transformations of the 4h Furo 3,2 B Pyrrole Scaffold

Derivatization Strategies via Peripheral Functional Group Modifications

The 4H-furo[3,2-b]pyrrole core can be functionalized through modifications of its peripheral groups. These strategies are crucial for tuning the electronic properties of the molecule and for introducing reactive handles for further transformations.

Alkylation and Acylation Reactions at Nitrogen and Carbon Centers

The nitrogen atom of the pyrrole (B145914) ring and adjacent carbon atoms serve as primary sites for alkylation and acylation. The N-H proton of the this compound system is acidic and can be readily deprotonated to facilitate N-alkylation and N-acylation, leading to a variety of N-substituted derivatives. aaronchem.comresearchgate.netresearchgate.net

N-alkylation is commonly achieved by treating a this compound-5-carboxylate with an alkylating agent in the presence of a base. arkat-usa.orgnih.gov For instance, the reaction with agents like methyl iodide, benzyl (B1604629) chloride, or methyl chloroacetate (B1199739) using sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) yields the corresponding N-substituted products. researchgate.netarkat-usa.orgnih.govresearchgate.net A specific example is the synthesis of 2-triphenylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylate, which was achieved in an 89% yield by reacting the parent compound with triphenylmethyl chloride in the presence of NaH and DMF. arkat-usa.org Similarly, N-acylation can be performed using reagents like acetic anhydride (B1165640). researchgate.netgrafiati.com

These reactions are pivotal for introducing a range of substituents at the nitrogen atom, which can influence the molecule's biological activity and physical properties. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Starting Material Reagent(s) Product Reference(s)
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate Methyl iodide Methyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate researchgate.net
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate Benzyl chloride Methyl 4-benzyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate researchgate.net
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate Acetic anhydride Methyl 4-acetyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate researchgate.netgrafiati.com
Methyl this compound-5-carboxylates Methyl chloroacetate, NaH, DMF Methyl 4-(2-methoxy-2-oxoethyl)-4H-furo[3,2-b]pyrrole-5-carboxylates arkat-usa.org

Selective Oxidation and Reduction Pathways of Pendant Groups

Functional groups attached to the this compound scaffold can undergo selective oxidation and reduction, providing pathways to other important derivatives. For example, N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, the thieno-isosteres of the furo-pyrroles, have been obtained by the reduction of the corresponding carboxylates with lithium aluminum hydride (LiAlH4). researchgate.net This reaction transforms an ester group into a primary alcohol, a versatile functional group for further synthetic manipulations.

Conversely, oxidation reactions can be employed to convert substituents into more oxidized forms. While specific examples on the this compound core are part of broader synthetic schemes, the general chemistry of analogous heterocyclic systems suggests that pendant alkyl or alcohol groups can be oxidized to aldehydes or carboxylic acids using standard oxidizing agents.

Halogenation Reactions and Utility in Cross-Coupling Chemistry

Halogenation of the this compound ring introduces a highly reactive functional group that is invaluable for subsequent transformations, particularly palladium-catalyzed cross-coupling reactions. researchgate.net The introduction of a halogen, such as bromine, creates a reactive site for forming new carbon-carbon or carbon-heteroatom bonds. researchgate.net For instance, bromination of the heteroarene unit can be achieved using reagents like N-bromosuccinimide. researchgate.net These halogenated intermediates are key precursors for advanced applications, including the synthesis of complex organic materials and biologically active molecules. researchgate.netuio.no

Cycloaddition and Condensation Reactions with the Furo[3,2-b]pyrrole Nucleus

The fused ring system of this compound can participate directly or indirectly in cycloaddition and condensation reactions, enabling the construction of elaborate polycyclic and conjugated systems.

Reactions with Active Methylene (B1212753) Compounds for Polycyclic Systems

Aldehyde derivatives of this compound, particularly 2-formyl derivatives, are excellent substrates for condensation reactions with active methylene compounds. arkat-usa.orgcas.cz These Knoevenagel-type condensations are used to synthesize larger, often polycyclic, systems.

Research has shown that methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylates react with compounds such as 2-thioxothiazolidine-4-one (rhodanine) and 2-thioxoimidazolidine-4-one (thiohydantoin) in acetic acid to yield new condensation products. arkat-usa.orgevitachem.com Microwave irradiation has been shown to significantly reduce reaction times for these condensations compared to classical heating methods, while providing similar yields. arkat-usa.org Other active methylene compounds like malononitrile (B47326) and methyl cyanoacetate (B8463686) also react with 2-formylfuro[2,3-b]pyrrole derivatives (the positional isomers) to give vinyl-substituted products, indicating a similar reactivity pattern for the [3,2-b] isomers. cas.cz

Table 2: Condensation with Active Methylene Compounds

Furo[3,2-b]pyrrole Reactant Active Methylene Compound Product Type Reference(s)
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate 2-Thioxothiazolidine-4-one (Rhodanine) Methyl 2-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl-4H-furo[3,2-b]pyrrole-5-carboxylate arkat-usa.org
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate 2-Thioxoimidazolidine-4-one (Thiohydantoin) Methyl 2-(4-oxo-2-thioxoimidazolidin-5-ylidene)methyl-4H-furo[3,2-b]pyrrole-5-carboxylate arkat-usa.org

Condensation Reactions with Carbonyl Compounds and Amines

The functional groups on the this compound scaffold, such as esters and aldehydes, are key for condensation reactions with various carbonyl compounds and amines. A common strategy involves the hydrazinolysis of a methyl or ethyl ester at the 5-position to form the corresponding carbohydrazide (B1668358). researchgate.netresearchgate.net These carbohydrazides are versatile intermediates that can subsequently react with aldehydes and ketones to form hydrazones. researchgate.netresearchgate.net These reactions have been used to synthesize extensive libraries of derivatives, with microwave irradiation noted as a method to reduce reaction times and increase yields. researchgate.netresearchgate.net

Furthermore, 2-formyl derivatives of furo[3,2-b]pyrrole undergo condensation with 2,3-dimethylbenzothiazolium iodide in refluxing methanol (B129727) with pyridine (B92270) as a catalyst. nih.gov This reaction yields highly conjugated systems that are potential precursors for cyanine (B1664457) dyes. nih.gov Another significant transformation is the Erlenmeyer-Plöchl reaction, where 2-formyl derivatives condense with hippuric acid in the presence of acetic anhydride to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. nih.gov These transformations highlight the utility of the furo[3,2-b]pyrrole nucleus in creating diverse and functionally rich chemical entities.

Fused Heterocycle Annulation and Ring Transformations

The rigid core of the this compound system serves as a foundational building block for creating larger, polycyclic heteroaromatic structures. These transformations are key to developing novel compounds with unique electronic and biological properties.

Synthesis of Furo[2',3':4,5]pyrrolo[1,2-d]semanticscholar.orgarkat-usa.orgresearchgate.nettriazine Derivatives

A significant transformation of the this compound scaffold is its annulation to form tricyclic fused systems, specifically furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgarkat-usa.orgresearchgate.nettriazines. semanticscholar.orgresearchgate.net The synthesis of these derivatives is well-established and typically begins with methyl this compound-5-carboxylate. semanticscholar.orgresearchgate.net

Two primary pathways have been reported for this synthesis. semanticscholar.orgresearchgate.net The more direct route involves the hydrazinolysis of the starting ester, methyl this compound-5-carboxylate, with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to produce the corresponding carbohydrazide intermediate in high yield (around 80%). semanticscholar.orgresearchgate.net This intermediate then undergoes cyclization with various triethyl orthoesters (such as triethyl orthoformate or triethyl orthoacetate) in dimethylformamide to construct the 1,2,4-triazine (B1199460) ring, yielding the target furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgarkat-usa.orgresearchgate.nettriazin-8(7H)-ones with yields ranging from 69-75%. semanticscholar.org

An alternative, multi-step pathway involves the acetylation of the initial ester, followed by thionation and subsequent cyclization with hydrazine. semanticscholar.orgresearchgate.net The carbonyl group of the resulting triazinone can be further functionalized. For instance, reaction with phosphorus pentasulfide (P₂S₅) in pyridine converts the C-8 carbonyl group into a thione with high efficiency (85% yield). researchgate.net These triazinones and their thione analogs can be further modified at the N(7)-position through reactions with alkyl or acyl halides. semanticscholar.orgresearchgate.net

The table below summarizes key synthesized derivatives and their reported yields.

Compound NameStarting MaterialReagentsYield (%)Reference
Furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgarkat-usa.orgresearchgate.nettriazin-8(7H)-oneThis compound-5-carbohydrazideTriethyl orthoformate75 semanticscholar.org
5-(Chloromethyl)furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgarkat-usa.orgresearchgate.nettriazin-8(7H)-oneThis compound-5-carbohydrazideTriethyl orthochloroacetate72 semanticscholar.org
5-(Methyl)furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgarkat-usa.orgresearchgate.nettriazin-8(7H)-oneThis compound-5-carbohydrazideTriethyl orthoacetate69 semanticscholar.org
Furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgarkat-usa.orgresearchgate.nettriazine-8(7H)-thioneFuro[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgarkat-usa.orgresearchgate.nettriazin-8(7H)-oneP₂S₅85 researchgate.net

Hydrazinolysis of Esters and Subsequent Cyclizations to Heterocyclic Systems

The hydrazinolysis of esters of this compound-5-carboxylic acid is a pivotal reaction that opens pathways to a variety of other heterocyclic systems. semanticscholar.orgarkat-usa.org This reaction effectively converts the ester group into a carbohydrazide, a versatile functional group for subsequent cyclization reactions. researchgate.net The process is typically carried out by heating the ester with hydrazine hydrate in ethanol. semanticscholar.org

For instance, the hydrazinolysis of methyl this compound-5-carboxylate yields this compound-5-carbohydrazide. researchgate.net This carbohydrazide is a key precursor for synthesizing the triazine derivatives discussed in the previous section. semanticscholar.org

In cases involving bis-esters of furo[3,2-b]pyrrole, hydrazinolysis leads to the formation of bis-carbohydrazides. arkat-usa.org These intermediates can then undergo intramolecular cyclization under specific conditions. Research has shown that heating these bis-carbohydrazides in acetic acid under microwave irradiation can lead to the formation of either pyrazine (B50134) or acetamide (B32628) derivatives, sometimes with unusual chirality. arkat-usa.org However, attempts to cyclize these bis-hydrazides using hydrazine to form tricyclic fused systems have been reported to be unsuccessful, yielding only the stable bis-hydrazides. arkat-usa.org

Starting EsterIntermediateCyclization ProductReagents/ConditionsReference
Methyl this compound-5-carboxylateThis compound-5-carbohydrazideFuro[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgarkat-usa.orgresearchgate.nettriazin-8(7H)-ones1. Hydrazine hydrate, EtOH2. Triethyl orthoesters, DMF semanticscholar.org
Furo[3,2-b]pyrrole bis-estersBis-carbohydrazidesPyrazine or Acetamide derivatives1. Hydrazine hydrate2. Acetic acid, Microwave arkat-usa.org

Nucleophile-Induced Ring Contraction and Expansion Phenomena

Ring contraction and expansion reactions are powerful tools in synthetic chemistry for accessing novel heterocyclic scaffolds. While such transformations are well-documented for certain related fused systems, direct evidence for nucleophile-induced ring contraction or expansion of the core this compound ring is not prominently featured in recent literature.

However, studies on analogous systems provide insight into potential reactive pathways. For example, a synthetic approach to pyrrolo[2,1-b] semanticscholar.orgresearchgate.netbenzothiazoles has been developed based on the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] semanticscholar.orgresearchgate.netbenzothiazine-1,2,4-triones. nih.govbeilstein-journals.org In this reaction, a nucleophile such as methanol attacks a carbon atom in the 1,4-thiazine ring, leading to the cleavage of a sulfur-carbon bond. nih.gov This is followed by an intramolecular cyclization involving the newly formed thiol group, resulting in a contracted, more stable pyrrolo[2,1-b] semanticscholar.orgresearchgate.netbenzothiazole ring system. nih.govbeilstein-journals.org This mechanism highlights a potential, though not yet reported, pathway for modifying the furo[3,2-b]pyrrole scaffold if a suitable precursor containing a larger fused ring were synthesized.

Additionally, ring-opening reactions, which can be precursors to ring expansions or rearrangements, have been observed in related furoindole systems. The reaction of 4H-furo[3,2-b]indoles with diazo compounds, catalyzed by a copper-carbene complex, has been shown to proceed via a ring-opening mechanism to provide conjugated oxoindolines. researchgate.net

Complexation Chemistry of this compound Derivatives

Derivatives of this compound have been successfully employed as ligands in coordination chemistry to synthesize novel metal complexes. nih.govsciforum.net The primary strategy involves modifying the furo[3,2-b]pyrrole scaffold with functional groups capable of chelating to metal ions.

Specifically, furo[3,2-b]pyrrole-5-carboxhydrazides serve as excellent ligands. nih.govsciforum.net These are synthesized by reacting substituted furo[3,2-b]pyrrole-5-carboxhydrazides with aldehydes, such as 4-oxo-4H-chromene-2-carboxaldehyde, to create multidentate Schiff base ligands. nih.gov

These carboxhydrazide ligands have been used to synthesize a range of coordination complexes with divalent metal ions, including copper (Cu²⁺), cobalt (Co²⁺), and nickel (Ni²⁺). nih.govsciforum.net The synthesis is typically achieved by dissolving the ligand in a suitable solvent like acetone (B3395972) and adding a solution of the corresponding metal salt (e.g., Ni(NO₃)₂, CoCl₂, CuCl₂). nih.gov The resulting metal complexes precipitate from the solution and can be isolated in high yields (78-93%). sciforum.net Spectroscopic analysis confirms the coordination of the metal ion to the ligand. nih.gov

The table below lists some of the metal complexes synthesized from furo[3,2-b]pyrrole-based ligands.

LigandMetal IonResulting ComplexReference
N'-[(4-Oxo-4H-chromen-3-yl)methylene]-2-R¹-3-R²-4-R-furo[3,2-b]pyrrole-5-carboxhydrazideCu²⁺Copper(II) complex of the ligand nih.govsciforum.net
N'-[(4-Oxo-4H-chromen-3-yl)methylene]-2-R¹-3-R²-4-R-furo[3,2-b]pyrrole-5-carboxhydrazideCo²⁺Cobalt(II) complex of the ligand nih.govsciforum.net
N'-[(4-Oxo-4H-chromen-3-yl)methylene]-2-R¹-3-R²-4-R-furo[3,2-b]pyrrole-5-carboxhydrazideNi²⁺Nickel(II) complex of the ligand nih.govsciforum.net

Computational and Theoretical Investigations of 4h Furo 3,2 B Pyrrole

Electronic Structure Characterization and Aromaticity Assessment

The 4H-furo[3,2-b]pyrrole system, an isostere of indole (B1671886), consists of a furan (B31954) ring fused to a pyrrole (B145914) ring. researchgate.netmdpi.com This fusion creates a π-conjugated system with distinct electronic characteristics. It is classified as an A,B-diheteropentalene and is considered an electron-rich heterocycle. mdpi.com The degree of aromaticity and the distribution of electron density are significantly influenced by the interaction between the two fused rings. mdpi.com

Computational studies, often employing semi-empirical methods like AM1 or more robust Density Functional Theory (DFT) calculations, are used to probe these features. mdpi.comrsc.org Theoretical analyses comparing the isomeric furo[2,3-b]pyrrole (a 1,6-system) with furo[3,2-b]pyrrole (a 1,4-system) have shown that the 1,4-system is thermodynamically more stable. mdpi.com This increased stability is often correlated with a more favorable delocalization of π-electrons across the bicyclic framework.

Calculations of net atomic charges reveal the electron distribution. For instance, in related substituted furo[3,2-b]pyrroles, the nitrogen atom carries a significant negative charge, while the hydrogen attached to it is electropositive. The carbon atoms within the rings show varying charges, which helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Net Atomic Charges (AM1 Method) for a Model Furo[3,2-b]pyrrole System (Note: This table is illustrative, based on methodologies described in the literature for analogous systems. mdpi.com Exact values vary with the specific derivative and computational method.)

Atom PositionNet Atomic Charge (e)
O-1-0.18
C-2+0.10
C-3-0.05
N-4-0.25
C-5+0.08
C-6-0.02
C-3a+0.05
C-6a+0.15

The aromaticity of the furo[3,2-b]pyrrole system is a complex topic. While it exhibits some aromatic character, evidenced by its ability to undergo substitution reactions, the degree of aromaticity is less than that of benzene (B151609) or even its isostere, indole. mdpi.com This is partly due to the competing aromatic characteristics of the individual furan and pyrrole rings. The order of decreasing aromaticity in related 1,4-diheteropentalene systems is generally influenced by the heteroatoms, following an approximate trend of S > Se ≥ N > O. mdpi.com

Conformational Analysis and Tautomerism Studies through Quantum Chemical Methods

For substituted this compound derivatives, particularly those with functional groups like carboxylic acids or amides, multiple tautomeric forms and conformational isomers can exist. Quantum chemical methods, especially DFT, are pivotal in determining the relative stabilities of these different forms.

For example, a compound like this compound-5-carboxylic acid can theoretically exist in different tautomeric forms depending on the protonation state of the pyrrole nitrogen and the carboxylic acid group. nih.gov By calculating the ground-state energies of each possible tautomer, researchers can predict the most prevalent form in a given environment. These calculations often include considerations for solvent effects, which can influence tautomeric equilibria.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For derivatives with flexible side chains, such as the ethyl ester of 4-[(4-methyl-cyclohexylcarbamoyl)-methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid, computational modeling can identify low-energy conformations. ontosight.ai This is crucial for understanding how the molecule might fit into a biological receptor's active site. The calculations typically involve a systematic search of the potential energy surface to locate all stable conformers and rank them by energy.

Applications of Frontier Molecular Orbital Theory to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful computational tool used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's chemical behavior.

DFT calculations are commonly used to determine the HOMO and LUMO energy levels of this compound and its derivatives. rsc.org

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a stronger electron-donating character, making the molecule more susceptible to electrophilic attack. The regions of the molecule where the HOMO is localized are the most likely sites for such attacks.

LUMO: The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy signifies a better electron acceptor, making the molecule more reactive towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more polarizable and reactive.

In a study comparing a furo[3,2-b]pyrrole-containing organic semiconductor with its thieno[3,2-b]pyrrole analogue, DFT calculations were performed to investigate the FMO energy levels. rsc.org These calculations help explain the different electronic properties and performance in devices like organic field-effect transistors. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP/6-31G)* (Note: This table is based on a representative donor-acceptor molecule containing a furo[3,2-b]pyrrole unit, with calculations simplified for clarity as described in the literature. rsc.org)

Molecule FragmentHOMO (eV)LUMO (eV)Energy Gap (eV)
Furo[3,2-b]pyrrole Donor Unit-5.21-1.054.16
Thieno[3,2-b]pyrrole Donor Unit-5.15-1.124.03

These theoretical predictions are invaluable for understanding and predicting the outcomes of chemical reactions, such as identifying the most probable site for electrophilic substitution. amazonaws.com

Reaction Mechanism Elucidation via Transition State Analysis

Understanding how a chemical reaction proceeds from reactants to products requires detailed knowledge of the reaction mechanism, including any intermediates and transition states. Computational chemistry provides the means to map out the entire potential energy surface of a reaction.

For reactions involving the this compound core, such as electrophilic substitution or more complex cascade reactions, theorists can model the proposed pathways. acs.orgresearchgate.net This involves:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates.

Finding Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Sophisticated algorithms are used to locate these transient structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For example, in predicting the regioselectivity of electrophilic aromatic substitution, computational methods can calculate the activation energies for an electrophile attacking different positions on the furo[3,2-b]pyrrole ring. amazonaws.com The position with the lowest activation energy barrier is the kinetically favored product. Studies on related heterocyclic systems have shown that reaction pathways can be complex, sometimes involving unexpected intermediates, which can be uncovered through detailed computational analysis. mdpi.com

Structure-Activity Relationship (SAR) Prediction and Rational Design through Computational Modeling

Computational modeling is a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. For this compound, which serves as a scaffold for compounds with potential biological activity, these methods are particularly relevant. mdpi.comontosight.ai Derivatives have been investigated for anti-inflammatory, analgesic, and antituberculotic activities. mdpi.com

Molecular Docking is a key technique used to predict how a molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme. smolecule.com The process involves:

Obtaining the 3D structure of the target protein, often from crystallographic data.

Generating a low-energy conformation of the this compound derivative.

"Docking" the ligand into the active site of the protein, using a scoring function to estimate the binding affinity.

This approach helps to identify which derivatives are most likely to be active and provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. For example, this compound-5-carboxylic acid was identified as an inhibitor of D-amino acid oxidase, an important target for treating schizophrenia, and docking studies could elucidate its binding mode. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of this compound derivatives and correlating them with their measured activity, a predictive model can be developed. This model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Academic Research Applications and Biological Activity Profiling of 4h Furo 3,2 B Pyrrole Derivatives

Pharmacological and Medicinal Chemistry Research

Development of Anti-Inflammatory Agents and Related Modulators

Derivatives of the 4H-furo[3,2-b]pyrrole core have been investigated for their potential to modulate inflammatory pathways. The structural similarity of this scaffold to endogenous molecules allows for interaction with key enzymes involved in the inflammatory cascade. Research in this area has focused on inhibiting enzymes like cyclooxygenases (COX) and phosphodiesterases (PDEs).

For instance, a series of novel chiral hexahydro-2H-furo[3,2-b]pyrroles were synthesized and evaluated for their inhibitory effects on phosphodiesterase 1 (PDE1), an enzyme implicated in inflammatory processes. unizar.es Certain compounds within this series demonstrated significant inhibitory activity. unizar.es Carboxhydrazide derivatives of the furo[3,2-b]pyrrole system have also been noted for their potential analgesic and anti-inflammatory activities. nih.govresearchgate.net Studies on related pyrrole (B145914) derivatives have shown potent inhibition of COX-1 and COX-2 enzymes, suggesting a promising avenue for the development of new anti-inflammatory drugs. nih.gov

Anticancer Activity and Elucidation of Molecular Mechanisms

The quest for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, including this compound. Derivatives of this compound have shown potential as cytotoxic agents against several cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation and enzyme activity.

A notable study involved the synthesis of two series of chiral hexahydro-2H-furo[3,2-b]pyrroles, which were evaluated for their ability to inhibit cell proliferation in A375 melanoma cells. unizar.es Some of these compounds proved to be active inhibitors of phosphodiesterase 1 (PDE1) isoforms and demonstrated antiproliferative effects on these cancer cells. unizar.es One of the most potent compounds, a (3aS,6aS)-hexahydro-2H-furo[3,2-b]pyrrole derivative, displayed significant inhibitory activity on A375 melanoma cells at concentrations of 1 µM and higher. While many studies focus on the related thieno[3,2-b]pyrrole and furo[3,2-b]indole scaffolds, the findings suggest that the core furo[3,2-b]pyrrole structure is a viable pharmacophore for developing new anticancer drugs. nih.govresearchgate.net For example, 2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has been investigated for its anticancer properties. evitachem.com

Table 1: Antiproliferative Activity of selected Hexahydro-2H-furo[3,2-b]pyrrole Derivatives

Compound ID Target Cell Line Activity Reference
Series A/B Derivatives A375 Melanoma Showed antiproliferative activity unizar.es

Antimicrobial and Antitubercular Agent Discovery

The this compound framework has been a fruitful scaffold for the discovery of new antimicrobial agents. Various derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting significant potency.

A study focused on new furo[3,2-b]pyrrole derivatives and their fused triazine counterparts reported promising antibacterial activity against Escherichia coli and Micrococcus luteus. arkat-usa.org One particular compound, 2-trityl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, was identified as a lead structure, showing activity in the micromolar range against E. coli and even greater potency against M. luteus. arkat-usa.org The presence of a bulky lipophilic triphenylmethyl group was suggested to aid the compound in crossing the bacterial membrane barrier. arkat-usa.org Furo[2',3':4,5]pyrrolo[1,2-d] nih.govarkat-usa.orgCurrent time information in Oskarshamn, SE.triazin-8(7H)-ones, synthesized from a methyl this compound-5-carboxylate precursor, have also been evaluated for their antibacterial properties. semanticscholar.org Furthermore, research has indicated that certain derivatives possess antituberculotic activity. researchgate.net

Table 2: In Vitro Antibacterial Activity of Selected this compound Derivatives

Compound Target Bacteria MIC (mM) Reference
2-Trityl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (5c) Escherichia coli 0.16 arkat-usa.org
2-Trityl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (5c) Micrococcus luteus < 0.1 arkat-usa.org
Bis-carbohydrazide derivative (8c) Escherichia coli 2.56 arkat-usa.org

Enzyme and Receptor Modulation: Kinase Inhibition and Hedgehog Pathway Modulation

The furo[3,2-b]pyrrole skeleton and its close analogues, such as furo[3,2-b]pyridines, have been identified as privileged scaffolds for modulating key biological pathways, including those regulated by kinases and the Hedgehog (Hh) signaling pathway. nih.govijpsr.com

Research has identified the furo[3,2-b]pyridine (B1253681) core as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines yielded potent, cell-active, and selective CLK inhibitors. ijpsr.com Interestingly, a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines was found to contain sub-micromolar modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. ijpsr.commdpi.com

In a different line of research, N-(4-sulfamoylphenyl)-4H-furo[3,2-b]pyrrole-5-carboxamides were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. The study found that the 4-benzyl-N-(4-sulfamoylphenyl)-4H-furo[3,2-b]pyrrole-5-carboxamide derivative (7c) was a potent inhibitor of the hCA XII isoform, with a Ki of 4.6 nM. nih.gov

Table 3: Enzyme Inhibition by Selected Furo[3,2-b]pyrrole Derivatives

Derivative Class Target Enzyme(s) Key Findings Reference
3,5-Disubstituted Furo[3,2-b]pyridines Cdc-like kinases (CLKs) Potent and highly selective inhibitors ijpsr.com
3,5,7-Trisubstituted Furo[3,2-b]pyridines Hedgehog Pathway Sub-micromolar modulators ijpsr.com
4-Benzyl-N-(4-sulfamoylphenyl)-4H-furo[3,2-b]pyrrole-5-carboxamide (7c) Carbonic Anhydrase XII (hCA XII) Potent inhibition (Ki = 4.6 nM) nih.gov

Exploration in Central Nervous System (CNS) Disorder Therapeutics

The unique structure of the this compound scaffold has also led to its exploration in the context of central nervous system (CNS) disorders. Some derivatives have shown promise for treating conditions such as neurodegeneration and psychiatric disorders.

Notably, ethyl this compound-5-carboxylate has been highlighted as a promising compound for the treatment of serious CNS disorders. Further research into hexahydro-2H-furo[3,2-b]pyrrole derivatives identified them as potent inhibitors of phosphodiesterase 1 (PDE1), an enzyme considered a therapeutic target for neurodegenerative and psychiatric conditions. unizar.es The ability of these compounds to act as PDE1 inhibitors suggests their potential utility in developing treatments for these challenging disorders. unizar.es

Modulators of Photosynthetic Electron Transport and Antialgal Activities

A distinct area of research for this compound derivatives is in agriculture and environmental science, specifically as modulators of photosynthesis and as antialgal agents. A series of N′-{[5-(R-phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides were synthesized and investigated for their effect on the photosynthetic electron transport (PET) in spinach chloroplasts. nih.govnih.gov

These studies found that the inhibitory activity of these compounds varied based on the substituents. researchgate.net The effect of these carboxhydrazide derivatives was also tested on the chlorophyll (B73375) content in algal suspensions of Chlorella vulgaris. nih.govresearchgate.net While many of the tested compounds only slightly reduced chlorophyll content, this line of research demonstrates the potential of the furo[3,2-b]pyrrole scaffold to generate molecules that interact with photosynthetic systems. researchgate.net The IC50 values for PET inhibition by hydrazones derived from furo[3,2-b]pyrrole-5-carboxhydrazides were found to be in the range of 0.071 to 2.060 mmol/dm³.

Table 4: Activity of 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazide Derivatives on Photosynthetic Processes

Compound Substituent (R) PET Inhibition IC50 (µmol/dm³) Effect on Chlorella vulgaris Reference
4-Cl Most effective PET inhibitors - researchgate.net
4-CF3 Most effective PET inhibitors - researchgate.net
4-NO2 Most effective PET inhibitors Most effective at reducing chlorophyll researchgate.net

Material Science and Advanced Functional Materials Applications of this compound Derivatives

The fused heterocyclic system of this compound, an isostere of the indole (B1671886) ring system, has garnered interest in material science due to its unique electronic and structural properties. evitachem.commdpi.com This core structure serves as a versatile building block for the synthesis of more complex molecules and advanced functional materials. evitachem.com Researchers have explored its potential in creating novel polymers and as a component in organic electronic devices, often comparing its properties to its sulfur-containing analogue, thieno[3,2-b]pyrrole. mdpi.comrsc.org

Utilization in Novel Polymer and Material Synthesis

The this compound scaffold is a valuable starting point for the synthesis of new materials with specific chemical properties. evitachem.com Its derivatives are employed as intermediates in the creation of larger, more complex molecules and polymers. The synthesis often involves modifying the core structure to enhance solubility and stability for material processing. For example, N-alkylation reactions are performed to improve solubility by deprotonating the pyrrolic hydrogen and adding an alkyl chain, such as with 1-bromododecane. rsc.org

A notable example is the synthesis of ethyl 4-dodecyl-4H-furo[3,2-b]pyrrole-5-carboxylate. rsc.org This derivative, however, has been observed to be unstable in air for extended periods (more than 1.5 hours), which presents a challenge for its practical application and storage. rsc.org To overcome this instability, a borylation reaction using pinacolborane can be performed immediately after purification, allowing the compound to be stored for months at cold temperatures without significant degradation. rsc.org This chemical reactivity and the potential for derivatization make the furo[3,2-b]pyrrole core a subject of ongoing research for new material development. evitachem.com

Contributions to Organic Electronic Devices and Components

The electronic characteristics of this compound have led to its exploration in the field of organic electronics, although with mixed results compared to its analogues. rsc.orgresearchgate.net Its potential use in components like organic field-effect transistors (OFETs) has been a key area of investigation. rsc.orgresearchgate.net Furthermore, certain derivatives have been noted for their fluorescence, suggesting potential applications in organic light-emitting diodes (OLEDs) or as fluorescent dyes. mdpi.comcymitquimica.com

A significant body of research has focused on comparing the performance of furo[3,2-b]pyrrole (FP) with its sulfur analogue, thieno[3,2-b]pyrrole (TP), in donor-acceptor-donor (D-A-D) type organic semiconducting small molecules. rsc.orgresearchgate.net In one study, a small molecule incorporating furo[3,2-b]pyrrole as the donor unit and thiophene-flanked 5,6-difluorobenzo[c] evitachem.comrsc.orgCurrent time information in Oskarshamn, SE.thiadiazole as the acceptor was synthesized. rsc.org When tested in an OFET, this furo[3,2-b]pyrrole-based molecule was found to be completely inactive. rsc.orgresearchgate.net In stark contrast, the analogous small molecule containing thieno[3,2-b]pyrrole exhibited moderate hole mobilities. rsc.orgresearchgate.net

Table 1: Comparative OFET Performance of Furo[3,2-b]pyrrole vs. Thieno[3,2-b]pyrrole Based Small Molecules rsc.orgresearchgate.net
Building BlockDevice Performance (Hole Mobility, μh)Annealing Temperature EffectStability
Furo[3,2-b]pyrrole (FP)Inactive in field-effect transistorsN/ACompound unstable in air; requires immediate borylation for storage. rsc.org
Thieno[3,2-b]pyrrole (TP)Moderate mobility (~10⁻³ cm²/V·s)Mobility observed irrespective of annealing temperatureCompound stable in air. rsc.org

Another study systematically investigated a series of D-A-D semiconducting small molecules by coupling various chalcogenopheno[3,2-b]pyrroles, including furo[3,2-b]pyrrole (FP), with a thiophene-flanked diketopyrrolo[3,4-c]pyrrole (ThDPP) acceptor. acs.org The resulting molecule, ThDPP-FP, was synthesized and characterized as part of this comparative analysis for organic electronics. acs.org While pyrrole-based materials have shown promise, challenges related to their stability under ambient conditions have sometimes limited their broader application in organic electronics. researchgate.net The fusion of the pyrrole ring with a stable aromatic ring like furan (B31954) is a strategy employed to enhance stability. rsc.orgresearchgate.net

Table 2: Donor-Acceptor-Donor (D-A-D) Small Molecules Investigated for Organic Electronics acs.org
Molecule NameElectron-Donating UnitElectron-Accepting UnitApplication Investigated
ThDPP-FPFuro[3,2-b]pyrrole (FP)Thiophene-flanked diketopyrrolo[3,4-c]pyrrole (ThDPP)Organic Field-Effect Transistors
ThDPP-TPThieno[3,2-b]pyrrole (TP)Thiophene-flanked diketopyrrolo[3,4-c]pyrrole (ThDPP)Organic Field-Effect Transistors
ThDPP-SePSelenopheno[3,2-b]pyrrole (SeP)Thiophene-flanked diketopyrrolo[3,4-c]pyrrole (ThDPP)Organic Field-Effect Transistors

Future Directions and Emerging Research Avenues for 4h Furo 3,2 B Pyrrole

Exploration of Unexplored Synthetic Pathways and Methodologies

While established methods for constructing fused heterocycles exist, the future of 4H-furo[3,2-b]pyrrole synthesis lies in developing more efficient, versatile, and regioselective pathways. Classical approaches like the Paal-Knorr, Hantzsch, and Knorr reactions often have limitations regarding substitution patterns and reaction conditions. unimi.it Future research will likely focus on novel strategies that overcome these challenges.

Emerging synthetic approaches include:

Reductive Cyclization: A novel method for synthesizing pyrrole (B145914) derivatives involves the reductive cyclization of nitrodienes using a palladium/phenanthroline catalyst and carbon monoxide as the reductant. unimi.it This strategy, which proceeds via the activation of a C-H bond, could be adapted for this compound synthesis, offering a new route that avoids pre-functionalized starting materials.

Multi-component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov Developing MCRs for the this compound core would significantly streamline synthesis, allowing for the rapid generation of diverse compound libraries for screening. nih.gov

Cycloamination Strategies: The transformation of biomass-derived feedstocks into valuable N-heterocycles through cycloamination is a growing area of interest. rsc.org Exploring these pathways could provide a renewable source for the pyrrole portion of the fused ring system.

Novel Cyclization Techniques: Research into the synthesis of related fused systems, such as furo[2,3-b]pyridines, has highlighted base-promoted and palladium-catalyzed annulation strategies that could be adapted for this compound. ias.ac.in For instance, the Umezawa method, involving decarboxylation of carboxylic acid precursors followed by formylation, has been successfully used to create this compound-5-carbaldehydes. arkat-usa.org

Advanced Spectroscopic and Structural Characterization for Mechanistic Understanding

A profound understanding of the structure, reactivity, and electronic properties of this compound is crucial for designing new derivatives and predicting their behavior. While basic characterization is routine, future research will employ more advanced techniques to gain deeper mechanistic insights.

Key areas for advanced characterization include:

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for the unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals, especially in complex substituted derivatives. arkat-usa.orgmdpi.com These methods provide definitive structural proof and can reveal subtle electronic effects of different substituents.

Computational and Spectroscopic Correlation: Combining experimental spectroscopic data (NMR, IR) with computational methods like Density Functional Theory (DFT) can provide powerful insights. mdpi.com DFT studies can be used to analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and correlate calculated net atomic charges with experimental ¹³C and ¹⁵N chemical shifts, offering a more profound understanding of the electronic distribution within the fused ring system. mdpi.com

Mechanistic Studies: Advanced techniques can be used to elucidate reaction mechanisms. For example, understanding the formation of byproducts, like the C-2 tritylation of methyl this compound-5-carboxylate, can be explained by analyzing the stability of intermediates, providing a rationale for reaction outcomes and allowing for better control of selectivity. arkat-usa.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Source
Methyl 2-trityl-4H-furo[3,2-b]pyrrole-5-carboxylate 11.66 (s, NH), 6.74 (s, H-6), 6.06 (s, H-3) 165.2 (C=O) arkat-usa.org
This compound-5-carbaldehyde 11.68-11.75 (s, NH), 9.31-9.32 (s, CHO), 6.76-6.82 (s, H-6) 179.1-179.2 (CHO) arkat-usa.org

| Ethyl 2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | 12.05 (br s, NH), 7.60 (s, H-7), 7.23 (s, H-3), 6.84 (s, H-6) | Not specified | mdpi.com |

Expansion of Biological Target Profiling and Therapeutic Modality Exploration

Preliminary studies have revealed that the this compound scaffold is a versatile pharmacophore with a wide range of potential biological activities. Derivatives have been investigated for anti-inflammatory, anticancer, antibacterial, and central nervous system (CNS) applications. researchgate.netontosight.aiacs.orgsmolecule.comevitachem.com The next phase of research must move beyond preliminary screening to identify specific molecular targets and explore diverse therapeutic applications.

Future research in this area should focus on:

Target Identification: Many early studies report on the cellular effects of this compound derivatives, such as inhibiting cancer cell growth, but the precise molecular targets often remain unknown. researchgate.netontosight.ai Future work should employ techniques like target fishing, proteomics, and molecular docking to identify the specific enzymes (e.g., kinases, cholinesterases, methionine aminopeptidase (B13392206) 2) or receptors with which these compounds interact. ontosight.aievitachem.comresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the furo-pyrrole core affect biological activity is essential. nih.gov For instance, studies on related thieno[3,2-b]pyrroles have shown that modifications to the core and appended moieties can define the interactions with an enzyme's active site, leading to optimized, submicromolar inhibitors. researchgate.net

Exploring New Therapeutic Areas: Based on its structural similarity to other bioactive heterocycles, the this compound scaffold could be effective in therapeutic areas not yet explored, such as antiviral, antidiabetic, or neuroprotective agents. researchgate.netresearchgate.net

Development as Glycosidase Inhibitors: The structural resemblance of these heterocycles to natural substrates makes them promising lead compounds for developing potential glycosidase inhibitors. researchgate.net

Development of Sustainable and Scalable Production Methods

For any promising compound to move from the laboratory to industrial application, the development of sustainable and scalable manufacturing processes is paramount. The principles of green chemistry are becoming increasingly important in pharmaceutical and chemical production to minimize environmental impact and reduce costs. benthamdirect.comrasayanjournal.co.in

Future efforts in this domain should include:

Green Solvents: Traditional syntheses of fused heterocycles often rely on dipolar aprotic solvents. Research has shown that renewable solvents, such as 2-MeTHF and ethyl acetate, can be effective substitutes, eliminating the need for excessive organic solvents and simplifying workup procedures. acs.org The use of water as a reaction medium is another highly desirable, eco-friendly option. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.govmdpi.comrasayanjournal.co.in This technique has been successfully applied to various steps in heterocyclic synthesis, including cyclization and the formation of carbohydrazides. researchgate.net

Alternative Catalysis: The use of environmentally benign and reusable catalysts is a cornerstone of green chemistry. bohrium.com Exploring solid-supported catalysts, ionic liquids, and bio-organic catalysts like taurine (B1682933) can lead to cleaner and more efficient reactions. nih.govbohrium.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for example by impregnating reactants onto a solid support like silica (B1680970) gel and using microwave activation, represents a significant step towards sustainability by minimizing waste. nih.govrasayanjournal.co.in

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycles

Feature Conventional Method Green Chemistry Approach Source
Solvent Often dipolar aprotic (e.g., DMSO, DMF) Renewable solvents (e.g., 2-MeTHF), water, or solvent-free acs.orgrasayanjournal.co.in
Energy Source Conventional heating (reflux) Microwave irradiation, ultrasound nih.govbenthamdirect.com
Reaction Time Often hours to days Can be reduced to minutes mdpi.comrasayanjournal.co.in
Catalyst May use harsh or stoichiometric reagents Reusable solid-supported catalysts, biocatalysts rsc.orgbohrium.com

| Waste Generation | Can be significant due to solvent use and workup | Minimized through solvent reduction and catalyst reuse | bohrium.com |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. These computational tools can analyze vast datasets to predict properties, identify promising candidates, and accelerate the design-build-test-learn cycle.

The application of AI/ML to this compound research will involve:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the structural or physicochemical properties of compounds with their biological activity. By developing QSAR models for this compound derivatives, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking and Virtual Screening: Computational docking simulations can predict how a molecule will bind to the active site of a protein target. nih.gov This allows for the virtual screening of large libraries of this compound derivatives against specific biological targets, identifying the most promising candidates for synthesis and biological testing.

De Novo Drug Design: Machine learning models can be trained on existing chemical and biological data to generate entirely new molecular structures with desired properties. This approach could be used to design novel this compound derivatives optimized for potency, selectivity, and favorable pharmacokinetic profiles.

Predictive Pharmacology and Toxicology: AI algorithms can be developed to predict the potential therapeutic effects and toxicity profiles of new compounds based on their chemical structure, helping to de-risk the drug development process at an early stage. ontosight.ai

By embracing these future research avenues, the scientific community can systematically build upon the foundational knowledge of this compound chemistry, paving the way for the development of new therapeutics and advanced materials.

Q & A

Q. Q1.1: What are the common synthetic routes for 4H-Furo[3,2-B]pyrrole, and how can purity be optimized?

The synthesis often involves gold(I)-catalyzed domino reactions or cycloisomerization of alkynyl precursors. For example, cyclization of oxo-alkynyl or imine precursors can yield the fused furan-pyrrole system . Purity optimization requires column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., methanol or 2-propanol) . Analytical techniques like NMR and HPLC are critical for verifying structural integrity and purity.

Q. Q1.2 (Advanced): How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Regioselectivity is influenced by electronic and steric effects of substituents. Computational modeling (DFT) can predict favorable cyclization pathways. For instance, introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at specific positions directs cyclization via transition-state stabilization . Experimental validation through substituent screening (e.g., halogenation or aryl grafting) is recommended .

Material Science Applications

Q. Q2.1: How does this compound enhance π-conjugation in organic electronics?

The fused furan-pyrrole system extends π-conjugation, improving charge mobility in polymers. For dye-sensitized solar cells (DSSCs), its incorporation into D-π-A (donor-π spacer-acceptor) dyes reduces bandgap and enhances light absorption . Optoelectronic properties can be tuned by modifying substituents (e.g., alkyl chains for solubility or electron-deficient groups for charge separation) .

Q. Q2.2 (Advanced): What copolymer design strategies improve charge transport in this compound-based polymers?

Copolymerization with electron-deficient units (e.g., thieno[3,4-c]pyrrole-4,6-dione) creates donor-acceptor (D-A) architectures, enhancing intramolecular charge transfer. Direct (hetero)arylation polymerization with Pd(OAc)₂/PCy₃·HBF₄ catalysts improves regioregularity and reduces defects . Side-chain engineering (e.g., alkoxy vs. alkyl) balances solubility and crystallinity for optimal device performance .

Biological Activity and Mechanism

Q. Q3.1: What is the mechanism of this compound derivatives as DAAO (D-amino acid oxidase) inhibitors?

Derivatives like this compound-5-carboxylic acid competitively bind to the DAAO active site, disrupting flavin adenine dinucleotide (FAD) cofactor interactions. In vitro assays (e.g., enzyme kinetics with UV-Vis monitoring) reveal IC₅₀ values <10 µM, with potency influenced by carboxylate positioning and hydrophobic substituents .

Q. Q3.2 (Advanced): How can structure-activity relationships (SARs) guide the design of photosynthesis-inhibiting derivatives?

Derivatives with electron-withdrawing groups (e.g., 4-NO₂ or 4-I) on aryl substituents exhibit stronger inhibition of photosynthetic electron transport (PET) in spinach chloroplasts. SAR studies on Chlorella vulgaris show that carboxhydrazide derivatives reduce chlorophyll content by disrupting photosystem II (PSII) oxygen-evolving complexes. Dose-response assays and molecular docking with PSII proteins (e.g., D1/D2 subunits) validate binding modes .

Data Analysis and Experimental Design

Q. Q4.1: What analytical techniques are essential for characterizing this compound derivatives?

  • NMR : Confirms regiochemistry and substituent integration (e.g., ¹H/¹³C for aromatic protons).
  • HPLC-MS : Determines purity and molecular weight, critical for biological assays .
  • UV-Vis/PL Spectroscopy : Quantifies optoelectronic properties (e.g., λₐ₆ₛ for DSSC dyes) .

Q. Q4.2 (Advanced): How do contradictory data on biological activity arise, and how can they be resolved?

Variability in inhibitory efficacy (e.g., DAAO vs. PET inhibition) may stem from assay conditions (e.g., pH, solvent polarity) or cellular uptake differences. Meta-analysis of multiple studies and standardized protocols (e.g., fixed IC₅₀ measurement conditions) reduce discrepancies. For example, conflicting PET inhibition data in algae vs. chloroplasts can be reconciled by accounting for membrane permeability and thylakoid microenvironment .

Advanced Functionalization

Q. Q5.1: What strategies enable selective functionalization of the this compound core?

Electrophilic aromatic substitution (e.g., bromination at the 2-position) or Pd-catalyzed cross-coupling (Suzuki-Miyaura for aryl groups) allows site-specific modification. Protecting groups (e.g., esters at the 5-position) prevent unwanted side reactions .

Q. Q5.2 (Advanced): How can computational methods predict the optoelectronic properties of novel derivatives?

Time-dependent DFT (TD-DFT) simulations model HOMO-LUMO gaps and absorption spectra. For DSSC dyes, simulations guide π-spacer elongation (e.g., adding thiophene units) to redshift absorption . Machine learning models trained on experimental datasets (e.g., photovoltaic efficiency vs. substituent polarity) accelerate derivative screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.